Berkeleytrione
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Overview
Description
Berkeleytrione is a meroterpenoid found in Penicillium rubrum and has been shown to exhibit inhibitory activity against caspase-1. It has a role as a cysteine protease inhibitor and a Penicillium metabolite. It is a cyclic terpene ketone, a meroterpenoid, a tertiary alcohol, a carbopolycyclic compound, a beta-diketone, a methyl ester and a tertiary alpha-hydroxy ketone.
Scientific Research Applications
Berkeleytrione in Extremophilic Microorganisms Research
Berkeleytrione, identified in extremophilic microorganisms from Berkeley Pit, an acid mine waste lake, has garnered scientific interest for its potential bioactive properties. Studies have isolated berkeleytrione from the fungus Penicillium rubrum, exploring its role as an inhibitor of caspase-1 signaling enzyme and its potential in mitigating interleukin 1-β production by inflammasomes in THP-1 cell line assays (Stierle et al., 2011). This research is pivotal in understanding the therapeutic potential of compounds derived from extreme environments.
Unique Bioactive Compound Structures
Further research into compounds from Berkeley Pit Lake has led to the identification of berkeleytrione as part of a group of novel hybrid polyketide-terpenoid metabolites. These compounds, including berkeleyacetals A-C, have been isolated from Penicillium sp. and their structures have been studied for their uniqueness and potential applications in various scientific fields (Stierle et al., 2007). Understanding the structure of such novel compounds can provide insights into their potential utility in scientific research.
properties
Product Name |
Berkeleytrione |
---|---|
Molecular Formula |
C26H34O7 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
methyl (1R,2S,9R,10S,11R,13R,15S)-9,15-dihydroxy-2,6,6,10,13,15-hexamethyl-17-methylidene-7,14,16-trioxotetracyclo[11.3.1.02,11.05,10]heptadec-4-ene-1-carboxylate |
InChI |
InChI=1S/C26H34O7/c1-13-22(4)12-15-23(5,26(13,20(31)33-8)19(30)25(7,32)18(22)29)10-9-14-21(2,3)16(27)11-17(28)24(14,15)6/h9,15,17,28,32H,1,10-12H2,2-8H3/t15-,17-,22-,23+,24-,25+,26+/m1/s1 |
InChI Key |
BNDPVNXDSQOTOY-OKCDOLPESA-N |
Isomeric SMILES |
C[C@]12CC=C3[C@]([C@@H]1C[C@@]4(C(=C)[C@]2(C(=O)[C@@](C4=O)(C)O)C(=O)OC)C)([C@@H](CC(=O)C3(C)C)O)C |
Canonical SMILES |
CC1(C(=O)CC(C2(C1=CCC3(C2CC4(C(=C)C3(C(=O)C(C4=O)(C)O)C(=O)OC)C)C)C)O)C |
synonyms |
berkeleytrione |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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